

methods for carbon dioxide capture and storage

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Compound of Interest

Compound Name: *Carbon oxide*

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An overview of prominent methods for the capture and subsequent storage of carbon dioxide (CO₂), tailored for researchers, scientists, and professionals in drug development who may be exploring the environmental impact of industrial processes or investigating novel materials and chemical pathways for carbon mitigation. This document provides detailed application notes on the primary CO₂ capture and storage technologies, quantitative comparisons, and standardized protocols for relevant experimental evaluations.

Carbon Dioxide Capture Technologies

Carbon capture technologies are broadly categorized based on when the CO₂ is separated relative to the combustion of a fuel source. The primary approaches are post-combustion, pre-combustion, and oxy-combustion capture.^[1] Additionally, direct air capture (DAC) technologies are emerging to remove CO₂ directly from the ambient atmosphere.^[2]

Post-Combustion Capture

Post-combustion capture involves separating CO₂ from the flue gases produced after a fuel has been burned.^[3] This method is advantageous as it can be retrofitted to existing power plants and industrial facilities.^{[1][4]} The flue gas, which contains a relatively low concentration of CO₂ (typically 3-15% by volume) at near atmospheric pressure, is passed through a separation unit.^{[5][6]}

Applications:

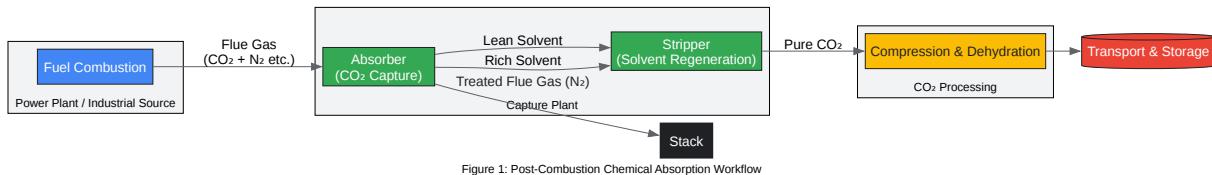
- Pulverized coal (PC) and natural gas combined cycle (NGCC) power plants.^{[5][7]}

- Industrial processes such as cement manufacturing and refineries.[8]

Key Techniques:

- Chemical Absorption: This is the most mature technology, often utilizing amine-based solvents like monoethanolamine (MEA).[5][9] The flue gas is bubbled through the solvent, which selectively absorbs the CO₂. The CO₂-rich solvent is then heated in a separate column to release the captured CO₂, regenerating the solvent for reuse.[10]
- Membrane Separation: Flue gas is passed over specialized membranes that allow CO₂ to pass through more readily than other gases. This can involve gas separation membranes or gas absorption membranes.[11][12]
- Calcium Looping: This technique uses calcium oxide (CaO) as a sorbent to capture CO₂ from flue gas, forming calcium carbonate (CaCO₃). The CaCO₃ is then heated to release a pure stream of CO₂.[3]

Diagram 1: Post-Combustion Capture Workflow



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Caption: Workflow of a typical post-combustion capture plant using chemical absorption.

Pre-Combustion Capture

Pre-combustion capture involves removing CO₂ from a fuel source before the combustion process is completed.[13] This approach is typically integrated with gasification processes. The primary fuel (e.g., coal or natural gas) is reacted with steam and oxygen to produce "syngas," a mixture of carbon monoxide (CO) and hydrogen (H₂).[13] A subsequent "water-gas shift" reaction converts the CO and water into CO₂ and more H₂. The CO₂ is then separated from the hydrogen.[13]

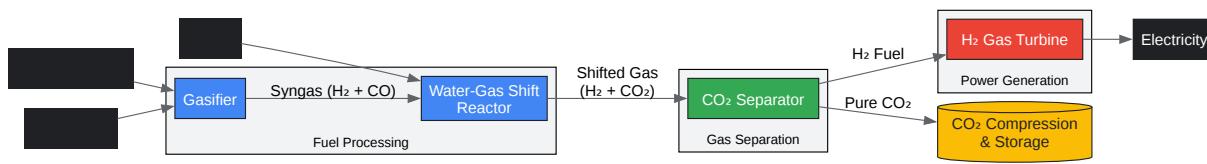
Applications:

- Integrated Gasification Combined Cycle (IGCC) power plants.[1][12]
- Hydrogen production facilities.[14]

Advantages:

- The resulting gas stream has a high concentration of CO₂ at high pressure, making separation more efficient and less energy-intensive compared to post-combustion methods. [13]

Diagram 2: Pre-Combustion Capture Workflow



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Caption: General workflow for pre-combustion carbon capture in an IGCC plant.

Oxy-Combustion Capture

In oxy-combustion, the fuel is burned in nearly pure oxygen instead of ambient air.[\[15\]](#) This produces a flue gas consisting mainly of CO₂ and water vapor, which can be easily separated by cooling and condensing the water.[\[16\]](#)[\[17\]](#) A significant portion of the flue gas is often recycled back to the combustor to control the temperature.[\[18\]](#)

Applications:

- New-build power plants designed for carbon capture.
- Industrial furnaces and kilns.[\[15\]](#)

Advantages:

- Produces a highly concentrated CO₂ stream, simplifying the capture process.[\[17\]](#)
- Can lead to a reduction in NOx emissions compared to conventional air-fired combustion.[\[5\]](#)

Disadvantages:

- Requires an energy-intensive Air Separation Unit (ASU) to produce pure oxygen, which increases costs.[\[5\]](#)[\[19\]](#)

Diagram 3: Oxy-Combustion Capture Workflow

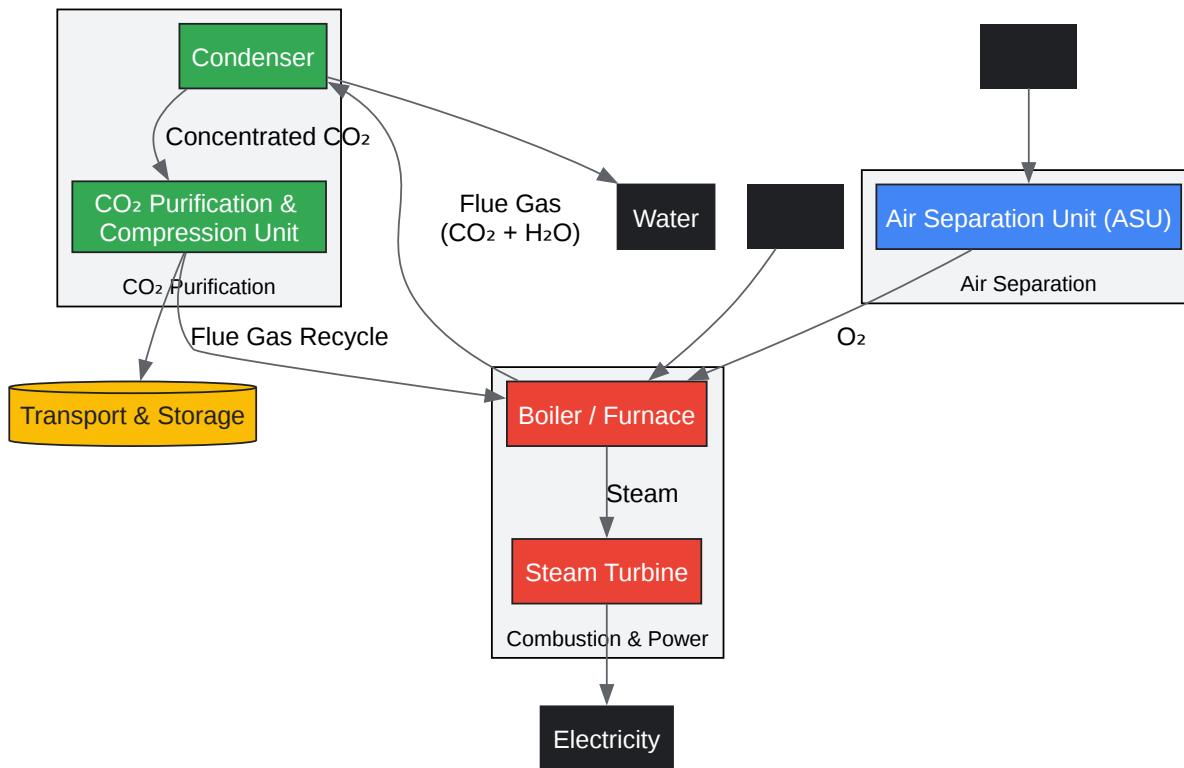


Figure 3: Oxy-Combustion Capture Workflow

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Caption: Workflow for oxy-combustion capture, highlighting the air separation unit.

Direct Air Capture (DAC)

Direct Air Capture (DAC) technologies extract CO₂ directly from the ambient atmosphere.^[2] Unlike point-source capture, DAC can be deployed anywhere and can address historical emissions.^[20] The primary challenge is the very low concentration of CO₂ in the air (~400 ppm), which makes capture energetically expensive.^[21]

Key Techniques:

- Solid DAC (S-DAC): Uses solid adsorbent materials that chemically bind with CO₂. Air is passed over these materials, and once saturated, they are heated (typically to 80-120°C) under a vacuum to release the CO₂.[\[2\]](#)[\[20\]](#)
- Liquid DAC (L-DAC): Air is passed through an aqueous alkaline solution (e.g., potassium hydroxide) that absorbs the CO₂. The resulting carbonate solution is processed through a series of high-temperature units (300-900°C) to release the CO₂ and regenerate the original solution.[\[2\]](#)

Carbon Dioxide Storage Technologies

Once captured and compressed, the CO₂ must be transported to a suitable site for long-term storage, also known as sequestration.[\[22\]](#)

Geological Sequestration

This is currently the most mature and widely considered storage option.[\[8\]](#) CO₂ is injected into deep underground geological formations.[\[7\]](#)

- Depleted Oil and Gas Reservoirs: These formations have a proven ability to hold hydrocarbons for millions of years and often have well-characterized geology.[\[22\]](#)
- Deep Saline Aquifers: These are porous rock formations saturated with brine, located deep underground and are not suitable for drinking water. They have a very large potential storage capacity.[\[7\]](#)[\[23\]](#)
- Un-mineable Coal Seams: CO₂ can be injected into deep coal seams, where it adsorbs to the coal surface, often displacing methane which can be recovered (Enhanced Coal Bed Methane recovery).[\[7\]](#)

Ocean Storage

CO₂ could be injected directly into the deep ocean (below 1,000 meters), where high pressure would keep it in a liquid state.[\[24\]](#) However, this approach raises significant environmental concerns due to its potential to increase ocean acidification and harm marine ecosystems.[\[8\]](#)[\[24\]](#)[\[25\]](#)

Mineral Carbonation

This process involves reacting CO₂ with minerals rich in magnesium and calcium oxides to form stable solid carbonate minerals, mimicking natural weathering processes but at an accelerated rate.[21][26] The process can be direct (gas-solid reaction) or indirect (using solvents to extract reactive metals).[21] This method offers a very secure, long-term storage solution.[27]

Diagram 4: Overall Carbon Capture and Storage (CCS) Lifecycle

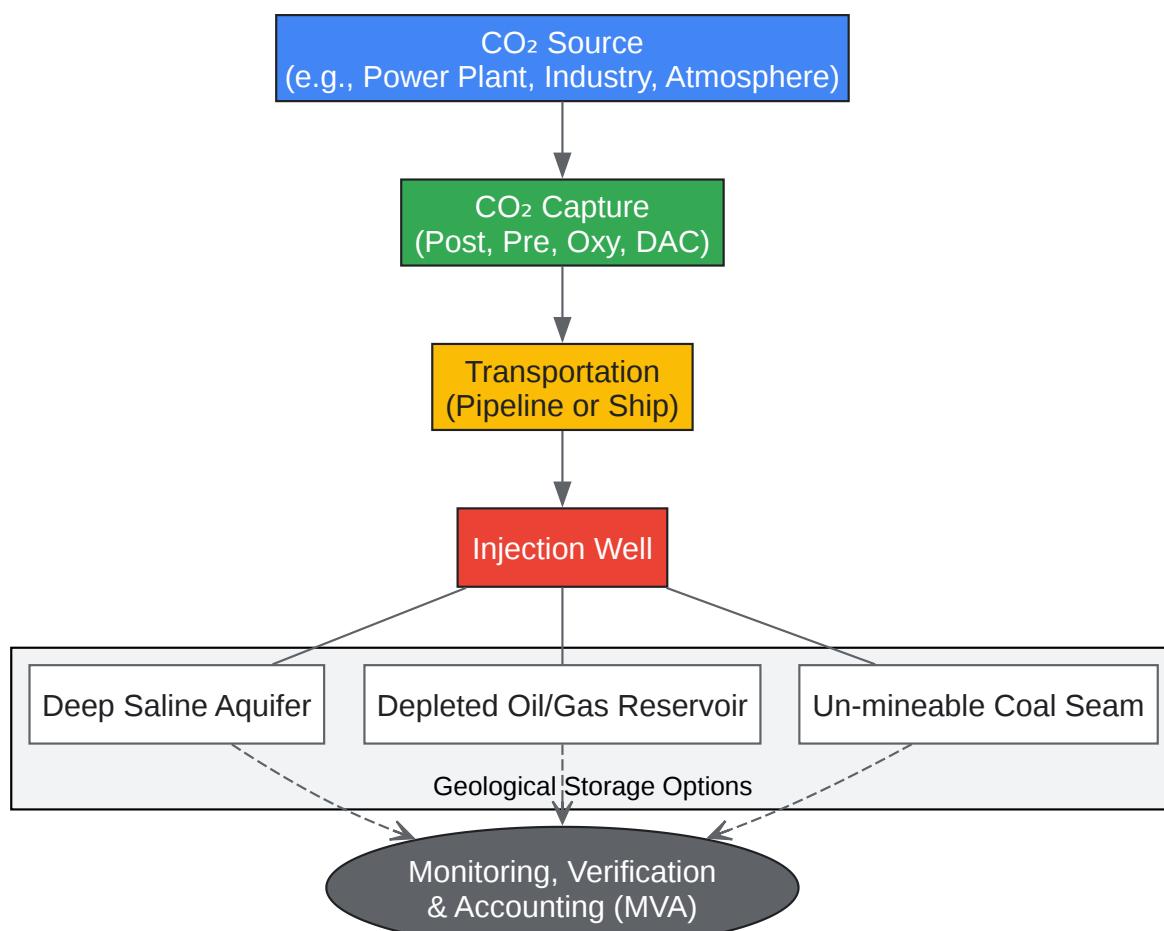


Figure 4: The Complete CCS Lifecycle

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Caption: A high-level overview of the stages involved in carbon capture and storage.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for different carbon capture and storage technologies.

Table 1: Comparison of Carbon Capture Technologies

Parameter	Post-Combustion	Pre-Combustion	Oxy-Combustion	Direct Air Capture (DAC)
CO ₂ Concentration in Feed Gas	3-15% ^{[5][6]}	~40% (shifted syngas) ^[5]	~80% (before water removal) ^[7]	~0.04% (ambient air)
Operating Pressure	Low (Atmospheric) ^[5]	High	Low (Atmospheric)	Atmospheric
Capture Efficiency	>95% achievable ^[3]	High	High	High
Energy Penalty	10-40% of plant output ^[8]	Generally lower than Post	High (due to ASU) ^[5]	Very High
Technology Maturity	Most developed ^[3]	Demonstrated at scale ^[1]	Under development	Early commercial stage ^[2]
Retrofit Capability	High ^{[1][4]}	Low / Difficult	Low / Difficult	Not Applicable
Cost (per tonne CO ₂ avoided)	~\$60/tonne (amine scrubbing) ^[5]	~\$30/tonne (DOE goal) ^[13]	Cost-competitive with Post ^[16]	94 – > 94-> 1000/tonne ^[28]

Table 2: Comparison of Carbon Storage Options

Parameter	Geological Sequestration	Ocean Storage	Mineral Carbonation
Storage Form	Supercritical Fluid[7]	Dissolved / Liquid Pool[24]	Solid Carbonate Mineral[21]
Storage Capacity	Very Large (estimated in thousands of GtCO ₂)	Very Large (no practical limit)[24]	Large (depends on mineral availability)
Permanence / Security	High (with proper site selection and monitoring)	Low (eventual re-equilibration with atmosphere)[24]	Very High (permanent chemical bond)[21]
Technology Maturity	Commercially deployed	Research / Conceptual[24]	Pilot / Demonstration[26]
Environmental Risk	Potential leakage, induced seismicity[29]	Ocean acidification, marine ecosystem damage[24][25]	Land use for mining, waste disposal
Monitoring Requirement	Extensive geophysical and geochemical monitoring required[30][31]	Difficult to monitor	Relatively simple

Experimental Protocols

Protocol: Evaluating CO₂ Absorption with Amine Solvents

Objective: To determine the CO₂ absorption capacity and rate of an amine-based solvent (e.g., 30% w/w Monoethanolamine - MEA) from a simulated flue gas stream.

Materials & Equipment:

- Gas absorption column (packed or bubble column).
- Simulated flue gas cylinder (e.g., 15% CO₂, 85% N₂).

- Mass flow controllers for gas delivery.
- Thermostatic bath to control solvent temperature.
- CO₂/N₂ gas analyzer.
- Titration setup for analyzing CO₂ loading in the solvent.
- 30% (w/w) aqueous MEA solution.
- Personal Protective Equipment (PPE): lab coat, safety glasses, gloves.

Procedure:

- System Setup: Assemble the gas absorption column and connect the gas inlet to the simulated flue gas cylinder via mass flow controllers. Connect the gas outlet to the gas analyzer.
- Solvent Preparation: Prepare a known volume and concentration of the MEA solvent and place it in the absorption column. Bring the solvent to the desired experimental temperature (e.g., 40°C) using the thermostatic bath.
- Experiment Initiation: Start flowing the simulated flue gas through the solvent at a known, constant flow rate (e.g., 1 L/min).
- Data Acquisition: Record the concentration of CO₂ in the outlet gas stream using the gas analyzer at regular intervals (e.g., every 30 seconds). The experiment continues until the outlet CO₂ concentration equals the inlet concentration (i.e., the solvent is saturated).
- Solvent Analysis (Titration): At the end of the experiment, take a sample of the CO₂-rich solvent. Determine the CO₂ loading (moles of CO₂ per mole of amine) using a standard titration method.
- Calculations:
 - Calculate the instantaneous CO₂ capture efficiency (%) at any time 't' as: $[(\text{CO}_2\text{-in} - \text{CO}_2\text{-out}) / \text{CO}_2\text{-in}] * 100$.

- Integrate the amount of CO₂ captured over time to determine the total absorption capacity. Compare this with the titration result.
- Plot the outlet CO₂ concentration versus time to visualize the breakthrough curve.

Protocol: Assessing Mineral Carbonation Efficiency

Objective: To evaluate the efficiency of CO₂ sequestration via mineral carbonation of a silicate mineral (e.g., olivine) at elevated temperature and pressure.

Materials & Equipment:

- High-pressure, high-temperature batch reactor (autoclave) with stirring capability.
- Finely ground mineral sample (e.g., olivine, <75 µm particle size).
- Deionized water or saline solution.
- CO₂ gas cylinder.
- Temperature and pressure controllers for the reactor.
- Thermogravimetric Analyzer (TGA).
- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS).

Procedure:

- Sample Preparation: Weigh a specific amount of the ground mineral (e.g., 10 g) and place it into the reactor vessel. Add a known volume of aqueous solution (e.g., 100 mL).
- Reaction Setup: Seal the reactor. Purge the headspace with N₂ gas to remove air, then pressurize with CO₂ to the desired initial pressure (e.g., 20 bar).
- Reaction Conditions: Heat the reactor to the target temperature (e.g., 185°C) while stirring. [26] Maintain these conditions for a set reaction time (e.g., 3 hours).
- Reaction Termination: After the specified time, rapidly cool the reactor to room temperature and carefully vent the remaining CO₂ pressure.

- Product Recovery: Filter the slurry to separate the solid product from the liquid. Wash the solids with deionized water and dry them in an oven at ~100°C overnight.
- Analysis:
 - TGA: Analyze a portion of the dried solid product. Heat the sample in an inert atmosphere and observe the mass loss in the temperature range corresponding to carbonate decomposition. The magnitude of this mass loss is proportional to the amount of CO₂ sequestered.
 - SEM-EDS: Analyze the morphology and elemental composition of the reacted mineral particles to visually confirm the formation of carbonate phases on the surface.
- Calculation: Calculate the carbonation efficiency as the mass of CO₂ captured (from TGA) divided by the theoretical maximum CO₂ uptake of the initial mineral sample (based on its stoichiometry).

Protocol: Core Flooding for Geological Sequestration Simulation

Objective: To simulate the injection of supercritical CO₂ into a porous rock sample (core) representing a deep saline aquifer and evaluate changes in its physical properties.[32]

Materials & Equipment:

- Core flooding apparatus, including a core holder, high-pressure pumps for fluid injection (for brine and CO₂), a back-pressure regulator, and pressure/temperature sensors.
- A cylindrical rock core sample (e.g., sandstone).
- Synthetic brine matching the target formation's salinity.
- Supercritical CO₂ (requires a pump with cooling to liquefy CO₂ before pressurizing).
- Porosimeter and permeameter.

Procedure:

- Core Characterization (Baseline): Measure the initial porosity and permeability of the dry rock core.
- Core Saturation: Vacuum-saturate the core with the synthetic brine.
- System Assembly: Place the saturated core into the core holder. Apply confining pressure to simulate the underground stress conditions. Heat the system to the reservoir temperature (e.g., 40-70°C).[32]
- Brine Injection: Flow brine through the core at a constant rate until the pressure drop across the core stabilizes, confirming 100% saturation.
- CO₂ Injection: Begin injecting supercritical CO₂ at a constant pressure or flow rate (e.g., 10-25 MPa), displacing the brine.[32] Collect the effluent (displaced brine and any produced CO₂) and monitor the pressure differential across the core.
- Post-Injection Analysis: After injecting a desired volume of CO₂ (e.g., several pore volumes), depressurize the system. Carefully remove the core.
- Final Characterization: Measure the final porosity and permeability of the core to assess any changes caused by rock-fluid interactions (e.g., mineral dissolution or precipitation).[32][33]
- Data Analysis: Compare the pre- and post-injection properties to evaluate the impact of CO₂ injection on the reservoir rock's integrity and storage capacity.

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